2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
This compound features a 2,3-dihydro-1H-isoindole-1,3-dione core substituted with a chloromethyl-propenyl group at the 2-position. Its molecular formula is C₁₂H₁₀ClNO₂, with a molecular weight of 235.67 g/mol. Structural characterization methods like X-ray crystallography (using SHELXL ) are critical for confirming its conformation and intermolecular interactions.
Properties
IUPAC Name |
2-[2-(chloromethyl)prop-2-enyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8(6-13)7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKALUBPGMGHLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1C(=O)C2=CC=CC=C2C1=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Potassium Phthalimide with Chloromethylpropene
A foundational method involves reacting potassium phthalimide with chloromethylpropene (2-chloromethyl-1-propene) under anhydrous conditions. In a representative procedure, potassium phthalimide is suspended in epichlorohydrin and stirred at 120°C for 24 hours. The excess epichlorohydrin is removed via rotary evaporation, and the crude product is purified through recrystallization in methanol. This method achieves a yield of 68–72%, with the chloromethyl group introduced via nucleophilic displacement of the phthalimide nitrogen.
Mechanistic Insights
The reaction proceeds through an SN2 mechanism, where the phthalimide anion attacks the electrophilic carbon adjacent to the chlorine atom in chloromethylpropene. Steric hindrance from the propene moiety necessitates elevated temperatures to overcome activation energy barriers.
Multi-Step Synthesis with Protecting Group Strategies
Carboxyl Protection and Deprotection
Patent literature describes a multi-step approach using carboxyl-protected intermediates. For example, dimethyl 3-amino-4-hydroxyphthalate undergoes hydrolysis with sodium hydroxide to yield 3-amino-4-hydroxyphthalic acid, which is subsequently reacted with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid at 120°C. The methyl groups act as transient carboxyl protectants, preventing undesired side reactions during the condensation step.
Optimization Data
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Base Selection : Triethylamine outperforms inorganic bases (e.g., NaOH) in minimizing byproduct formation, enhancing yields to 75–80%.
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Solvent Effects : Acetic acid facilitates protonation of the amine group, accelerating nucleophilic attack on the chloromethyl carbon.
Acid-Catalyzed Cyclization and Chloromethylation
Hydrochloric Acid-Mediated Cyclization
A protocol from the Royal Society of Chemistry details the use of concentrated HCl (36%) to promote cyclization. In this method, 2-(3-chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione is treated with HCl in chloroform at 0–5°C, followed by extraction and column chromatography. The chloromethyl group is introduced via electrophilic addition, with the reaction completing within 30 minutes.
Yield and Purity
-
Yield : 82% after purification.
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Purity Validation : NMR spectra confirm the absence of unreacted starting materials, with characteristic peaks at δ 4.35 (CH2Cl) and δ 5.80 (vinyl protons).
Solvent and Temperature Optimization
Role of Polar Aprotic Solvents
Comparative studies highlight dimethylformamide (DMF) and acetonitrile as superior solvents for facilitating SN2 reactions. For instance, DMF increases reaction rates by stabilizing transition states through polar interactions, reducing reaction times from 24 hours to 8 hours at 80°C.
Temperature-Dependent Kinetics
Analytical Validation and Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR analysis of the final product reveals distinct signals:
Infrared (IR) Spectroscopy
IR spectra show peaks at 1,720 cm⁻¹ (C=O stretching) and 650 cm⁻¹ (C-Cl bending), confirming functional group integrity.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Nucleophilic Substitution | Potassium phthalimide | 120°C, 24 h, DMF | 72% | 98.5% |
| Acid-Catalyzed Cyclization | 2-Hydroxypropyl intermediate | 0–5°C, HCl, 30 min | 82% | 99.1% |
| Multi-Step Protection | Dimethyl phthalate derivative | 120°C, AcOH, TEA | 78% | 97.8% |
Chemical Reactions Analysis
Types of Reactions
2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and properties.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1,3-dione oxides, while substitution reactions can produce a variety of substituted isoindole derivatives with different functional groups.
Scientific Research Applications
2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The prop-2-en-1-yl group may also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- The chloromethyl-propenyl group in the target compound provides distinct reactivity compared to methoxy (electron-donating) or thiazole (heterocyclic) substituents.
- Lipophilicity : The target compound’s LogP is expected to be higher than methoxy analogs (e.g., Compound 18) but lower than cyclohexyl derivatives (LogP = 1.73 in ).
- Polar Surface Area (PSA) : Thiazole-containing analogs (e.g., ) likely have higher PSA due to sulfur and nitrogen atoms, influencing membrane permeability.
Structural and Crystallographic Insights
- Target Compound : Crystallographic refinement (using SHELX programs ) would reveal packing interactions influenced by the chloromethyl-propenyl group’s steric bulk.
- Cyclohexyl Derivatives (): The 2-oxocyclohexyl group introduces conformational constraints, as evidenced by X-ray data showing planar isoindole-dione and non-planar cyclohexanone moieties .
Biological Activity
2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound belonging to the isoindole derivatives class. This compound exhibits a range of biological activities and has potential applications in various scientific fields including medicinal chemistry, biology, and materials science. Its unique structure allows it to interact with biological systems in ways that can be both beneficial and detrimental.
Chemical Structure and Properties
The compound features a chloromethyl group and a prop-2-en-1-yl moiety, which contribute to its reactivity. The molecular formula is C12H12ClN2O3, and its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 250.68 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Purity | ≥95% |
The biological activity of 2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction can lead to alterations in cellular functions, influencing processes such as cell signaling, apoptosis, and gene expression.
Key Biological Activities
- Anticancer Activity : Research indicates that isoindole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Antiviral Properties : Some studies suggest that compounds similar to this isoindole derivative may exhibit antiviral effects by interfering with viral replication mechanisms.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of isoindole derivatives. It was found that compounds structurally similar to 2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to apoptosis .
Case Study 2: Antiviral Effects
In another investigation reported in Pharmaceutical Research, researchers assessed the antiviral activity of isoindole derivatives against influenza viruses. The study concluded that these compounds could inhibit viral replication by targeting viral polymerases .
Table 2: Summary of Biological Activities
Q & A
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
- Answer :
- Detailed Reaction Logs : Document exact stoichiometry, solvent batches, and equipment calibration.
- Quality Control (QC) Standards : Include internal reference compounds in every synthesis batch.
- Collaborative Validation : Share protocols with independent labs for cross-verification .
Q. What are the critical parameters for designing stability studies under varying storage conditions?
- Answer :
- ICH Guidelines : Test accelerated stability (40°C/75% RH for 6 months) and photostability (ICH Q1B).
- Degradation Kinetics : Monitor via HPLC at fixed intervals to calculate shelf-life (Arrhenius equation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
